REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2[NH2:10].C([N:18]1[CH2:23][CH:22]2[CH2:24][CH2:25][CH:19]1[CH2:20][CH:21]2[NH2:26])(O[C:14](C)(C)[CH3:15])=O.C[N:28]1[CH2:33][CH:32]2[CH2:34][CH:29]1[CH2:30][CH:31]2[NH2:35].C1C2N(CC(N)CC2)CC1>>[CH:3]12[CH2:9][CH:6]([CH:5]([NH2:10])[CH2:4]1)[CH2:7][NH:2]2.[CH:19]12[NH:18][CH:23]([CH2:24][CH2:25]1)[CH2:22][CH:21]([NH2:26])[CH2:20]2.[CH:29]12[NH:28][CH:33]([CH2:14][CH2:15][CH2:34]1)[CH2:32][CH:31]([NH2:35])[CH2:30]2.[CH3:1][N:2]1[CH:3]2[CH2:9][CH2:8][CH:7]1[CH2:6][CH:5]([NH2:10])[CH2:4]2
|
Name
|
Bicycloamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2CC(C(C1)CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C2CC(C(C1)CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2CC(C(C1)C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCN2CC(CCC12)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared by known procedures
|
Name
|
|
Type
|
product
|
Smiles
|
C12NCC(C(C1)N)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CCC1)N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(CC1CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2[NH2:10].C([N:18]1[CH2:23][CH:22]2[CH2:24][CH2:25][CH:19]1[CH2:20][CH:21]2[NH2:26])(O[C:14](C)(C)[CH3:15])=O.C[N:28]1[CH2:33][CH:32]2[CH2:34][CH:29]1[CH2:30][CH:31]2[NH2:35].C1C2N(CC(N)CC2)CC1>>[CH:3]12[CH2:9][CH:6]([CH:5]([NH2:10])[CH2:4]1)[CH2:7][NH:2]2.[CH:19]12[NH:18][CH:23]([CH2:24][CH2:25]1)[CH2:22][CH:21]([NH2:26])[CH2:20]2.[CH:29]12[NH:28][CH:33]([CH2:14][CH2:15][CH2:34]1)[CH2:32][CH:31]([NH2:35])[CH2:30]2.[CH3:1][N:2]1[CH:3]2[CH2:9][CH2:8][CH:7]1[CH2:6][CH:5]([NH2:10])[CH2:4]2
|
Name
|
Bicycloamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2CC(C(C1)CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C2CC(C(C1)CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2CC(C(C1)C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCN2CC(CCC12)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared by known procedures
|
Name
|
|
Type
|
product
|
Smiles
|
C12NCC(C(C1)N)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CCC1)N2)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(CC1CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |